2-[Chloro(dinitro)methyl]-1,3,5-triazine
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Overview
Description
2-[Chloro(dinitro)methyl]-1,3,5-triazine is a chemical compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(dinitro)methyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution of the chlorine atoms in cyanuric chloride with dinitromethyl groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(dinitro)methyl]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with different functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized triazine derivatives.
Scientific Research Applications
2-[Chloro(dinitro)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
666179-43-7 |
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Molecular Formula |
C4H2ClN5O4 |
Molecular Weight |
219.54 g/mol |
IUPAC Name |
2-[chloro(dinitro)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H |
InChI Key |
VAGJPFLTVYQGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
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